2-Hydrazino-4-methyl-1H-benzimidazole
Overview
Description
2-Hydrazino-4-methyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a hydrazino group at the second position and a methyl group at the fourth position .
Scientific Research Applications
2-Hydrazino-4-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used as a corrosion inhibitor in various industrial applications.
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Hydrazino-4-methyl-1H-benzimidazole is cancer cells, particularly breast cancer cells . The compound has been shown to exhibit cytotoxic activity against a variety of cancer cell lines .
Mode of Action
This cytotoxic effect is likely due to the compound’s interaction with cellular components, leading to cell death .
Biochemical Pathways
Given its cytotoxic effects, it is likely that the compound interferes with pathways essential for cell survival and proliferation .
Result of Action
The primary result of the action of this compound is the induction of cytotoxicity in cancer cells . This leads to cell death and potentially a reduction in tumor size .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reduction of 2-nitro-4-methylacetanilide to obtain the desired benzimidazole derivative . Another approach involves the use of microwave-assisted synthesis, which offers higher yields and reduced reaction times .
Industrial Production Methods: Industrial production of 2-Hydrazino-4-methyl-1H-benzimidazole often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts such as zinc or copper can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-4-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have significant biological activities .
Comparison with Similar Compounds
- 2-Methyl-1H-benzimidazole
- 2-Hydrazino-1-methyl-1H-benzimidazole
- 2-Substituted benzimidazoles
Comparison: 2-Hydrazino-4-methyl-1H-benzimidazole is unique due to the presence of both the hydrazino and methyl groups, which confer distinct chemical and biological properties. Compared to 2-Methyl-1H-benzimidazole, the hydrazino group enhances its reactivity and potential for forming hydrogen bonds, making it more effective in biological applications . The compound’s versatility in undergoing various chemical reactions also sets it apart from other similar benzimidazole derivatives .
Properties
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(10-6)12-9/h2-4H,9H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSSNYNZFSNIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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